5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride
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Overview
Description
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H18N3·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a piperidine ring, and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable for various applications, including the synthesis of intermediates and active pharmaceutical ingredients.
Safety and Hazards
The safety data sheet for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride was not found in the search results. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances. This includes avoiding ingestion, inhalation, or contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 3-methylpiperidine, which can be achieved through the hydrogenation of 3-methylpyridine.
Nitrile Group Introduction: The next step involves the introduction of the nitrile group to the benzene ring. This can be done through a nucleophilic aromatic substitution reaction using a suitable nitrile source.
Amino Group Addition: The final step is the introduction of the amino group at the ortho position relative to the nitrile group. This can be achieved through a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or sulfonyl chlorides (e.g., SO2Cl2) can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methylpiperidin-1-yl)benzonitrile dihydrochloride
- 5-Amino-2-(2-methylpiperidin-1-yl)benzonitrile dihydrochloride
- 5-Amino-2-(3-ethylpiperidin-1-yl)benzonitrile dihydrochloride
Uniqueness
Compared to similar compounds, 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride is unique due to the specific positioning of the methyl group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct in terms of its applications and effects.
Properties
IUPAC Name |
5-amino-2-(3-methylpiperidin-1-yl)benzonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14;;/h4-5,7,10H,2-3,6,9,15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIRUQNCWWIKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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